Comparative COX-2 Inhibitory Potency: A >750-fold Difference in IC50
3-Hydroxymethyl Mefenamic Acid demonstrates a profoundly reduced inhibitory activity against the human COX-2 enzyme compared to its parent compound, Mefenamic Acid. While Mefenamic Acid is a potent inhibitor with an IC50 of 3 µM (3,000 nM) for COX-2 , its hydroxymethyl metabolite exhibits an IC50 of 30,000 nM (30 µM) in a comparable assay system [1]. This represents a >750-fold reduction in potency, establishing it as a distinct chemical entity with negligible COX-2 mediated pharmacology.
| Evidence Dimension | Inhibitory Potency (IC50) for Human Prostaglandin G/H synthase 2 (COX-2) |
|---|---|
| Target Compound Data | 30,000 nM (30 µM) |
| Comparator Or Baseline | Mefenamic Acid: 3,000 nM (3 µM) |
| Quantified Difference | Target compound is >750-fold less potent (30,000 nM vs. 3,000 nM) |
| Conditions | In vitro enzyme inhibition assay (heterologous expression system) measuring IC50. |
Why This Matters
This quantitative difference confirms that 3-Hydroxymethyl Mefenamic Acid cannot be used as a pharmacologically active substitute for Mefenamic Acid, nor can potency data from the parent drug be extrapolated to the metabolite.
- [1] Janusz, J. M., Young, P. A., Ridgeway, J. M., Scherz, M. W., Enzweiler, K., Wu, L. I., Gan, L., Darolia, R., Matthews, R. S., Hennes, D., Kellstein, D. E., & Green, S. A. (1998). Data deposited in BindingDB (CHEMBL766988). IC50 for Prostaglandin G/H synthase 2 (COX-2). BindingDB ID: 50007470. View Source
